molecular formula C18H18IN3O2 B7744184 N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine

N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine

Cat. No.: B7744184
M. Wt: 435.3 g/mol
InChI Key: MPZWWBDMHXNVGH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine is a chemical compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core structure substituted with a 3,4-dimethoxyphenethyl group and an iodine atom at the 6-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of 3,4-dimethoxyphenethylamine: This can be achieved by the reduction of 3,4-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Iodination of Quinazoline: The quinazoline core can be iodinated at the 6-position using iodine and a suitable oxidizing agent like hydrogen peroxide (H2O2).

    Coupling Reaction: The final step involves the coupling of 3,4-dimethoxyphenethylamine with the iodinated quinazoline derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Quinazoline N-oxides

    Reduction: Reduced quinazoline derivatives

    Substitution: Substituted quinazoline derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

    Biology: It has been investigated for its potential as a biochemical probe to study cellular processes involving quinazoline derivatives.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of cancer, due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: It can be used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors that play a crucial role in cellular signaling and proliferation. For example, it may inhibit tyrosine kinases, which are involved in the regulation of cell growth and differentiation. By blocking these molecular targets, the compound can interfere with the signaling pathways that promote cancer cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine is unique due to the presence of both the 3,4-dimethoxyphenethyl group and the iodine atom at the 6-position of the quinazoline core. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-iodoquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18IN3O2/c1-23-16-6-3-12(9-17(16)24-2)7-8-20-18-14-10-13(19)4-5-15(14)21-11-22-18/h3-6,9-11H,7-8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZWWBDMHXNVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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